Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13601018
InChI: InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CNCCN2
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate

CAS No.:

Cat. No.: VC13601018

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3
Standard InChI Key SCKIWFAQOZTDPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CNCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNCCN2

Introduction

Molecular Structure and Identification

The compound features a spiro[3.5]nonane core, where two nitrogen atoms are embedded within the bicyclic framework. The tert-butyl group is attached to the carboxylate moiety, serving as a protecting group for the carboxylic acid functionality. Key structural identifiers include:

PropertyValue
IUPAC Nametert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNCCN2
InChIInChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-7-11(8-14)6-12-4-5-13-11/h12-13H,4-8H2,1-3H3
InChIKeySCKIWFAQOZTDPQ-UHFFFAOYSA-N
PubChem CID124249361

This structure enables diverse reactivity, particularly at the nitrogen and carboxylate sites, making it adaptable for further functionalization .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves multi-step processes, often requiring protection/deprotection strategies. A representative method includes:

  • Cyclization Reactions: Formation of the triazaspiro core via condensation of diamines or amino alcohols with carbonyl precursors.

  • Protection with Boc Group: Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize the carboxylic acid during subsequent reactions .

A specific example from related spirocyclic syntheses involves Zn/Cu-mediated coupling reactions, though yields for the target compound remain moderate (~15%) .

Key Reactivity

Reaction TypeDescription
DeprotectionAcidic cleavage of the Boc group (e.g., TFA or HCl) to yield free carboxylic acid
Alkylation/AcylationModification at nitrogen atoms (e.g., benzyl or methyl group introduction)
OxidationIntroduction of ketone or carbonyl groups within the spirocyclic framework

The compound’s reactivity is pivotal for generating derivatives with enhanced biological activity .

Physical and Chemical Properties

Analytical Data

PropertyValue
Molecular Weight227.30 g/mol
SolubilitySlightly soluble in chloroform and methanol; insoluble in water
Storage-20°C to -80°C (stock solutions); room temperature for solid
pKaPredicted: ~-0.80 (carboxylate group)

Applications in Research and Industry

Pharmaceutical Intermediates

Tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate serves as a scaffold for:

  • Central Nervous System (CNS) Agents: Derivatives exhibit potential as serotonin/norepinephrine reuptake inhibitors .

  • Peptidomimetics: The spirocyclic core mimics peptide backbones, enabling drug candidates with improved bioavailability .

Material Science

Modified analogs (e.g., benzyl or methyl substitutions) enhance solubility and thermal stability, making them suitable for polymer synthesis .

Hazard CodePrecautionary Statement
P501Dispose of contents/container to an appropriate treatment facility.
P270Do not eat, drink, or smoke when using this product.
P302+P352IF ON SKIN: Wash with plenty of soap and water.

The compound is classified with a "Warning" signal word .

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